Scientific Field: Early Discovery Research
Application Summary: This compound is provided to early discovery researchers as part of a collection of unique chemicals.
Methods of Application: The specific methods of application would depend on the individual research project.
Results or Outcomes: The outcomes would also depend on the individual research project.
Scientific Field: Organic Chemistry
Application Summary: Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties.
Methods of Application: The specific methods of application would involve organic synthesis procedures to create imidazole containing compounds.
Results or Outcomes: The outcomes of these syntheses are new compounds with potential therapeutic applications.
Scientific Field: Medicinal Chemistry
Application Summary: Synthesized lactones showed antineoplastic activity against canine cancer lines.
Methods of Application: The specific methods of application would involve organic synthesis procedures to create enantiomeric β-(2′,5′-Dimethylphenyl)Bromolactones.
Results or Outcomes: The outcomes of these syntheses are new compounds with potential antineoplastic activity.
Scientific Field: Pharmacology
Application Summary: 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) has recently emerged as a new psychoactive substance (NPS).
Results or Outcomes: The outcomes of this application are psychoactive effects.
Scientific Field: Chemical Research
Application Summary: This compound is provided to researchers as part of a collection of unique chemicals.
Scientific Field: Analytical Chemistry
Application Summary: This compound is used in gas chromatography, a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition.
Methods of Application: The compound is vaporized and carried by an inert gas through a column.
Results or Outcomes: The outcomes of this application are the separation and analysis of compounds.
2-Bromo-1-(2,5-dimethylphenyl)ethanone, with the molecular formula C10H11BrO and a molecular weight of approximately 227.1 g/mol, is a brominated ketone that features a phenyl group substituted with two methyl groups at the 2 and 5 positions. This compound is characterized by its reactivity due to the presence of the bromine atom, which can participate in various
The synthesis of 2-Bromo-1-(2,5-dimethylphenyl)ethanone can be achieved through several methods:
2-Bromo-1-(2,5-dimethylphenyl)ethanone has several applications in scientific research:
Interaction studies involving 2-Bromo-1-(2,5-dimethylphenyl)ethanone focus on its reactivity with biological molecules. For instance:
Several compounds share structural similarities with 2-Bromo-1-(2,5-dimethylphenyl)ethanone. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Bromo-1-(3,5-dimethylphenyl)ethanone | C10H11BrO | Similar structure; different position of methyl groups |
2-Bromo-1-(4-methylphenyl)ethanone | C10H11BrO | Contains a single methyl group on the phenyl ring |
4-Bromoacetophenone | C8H8BrO | Lacks methyl substitutions but has similar reactivity |
2-Bromo-1-(2,4-dimethylphenyl)ethanone | C10H11BrO | Different methyl substitution pattern on the phenyl ring |
The uniqueness of 2-Bromo-1-(2,5-dimethylphenyl)ethanone lies in its specific arrangement of substituents on the phenyl ring and its potential biological activity stemming from this configuration. The presence of two methyl groups at the 2 and 5 positions enhances steric effects and electronic properties compared to other similar compounds, potentially influencing its reactivity and interactions in biological systems .
Corrosive;Irritant